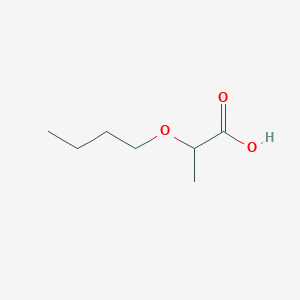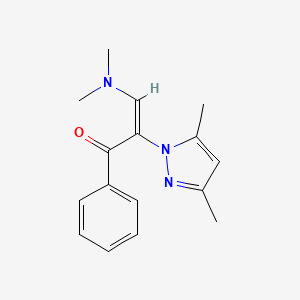
(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one, also known as 3,5-dimethyl-1H-pyrazol-1-yl-2-propen-1-one or 3,5-dimethyl-1H-pyrazol-1-yl-2-propen-1-one, is a synthetic organic compound belonging to the class of pyrazolones. It is a colorless to yellowish crystalline solid that has been used in various scientific applications, such as in the synthesis of pharmaceuticals, in the production of intermediates in organic synthesis, and in the development of new synthetic routes.
Wissenschaftliche Forschungsanwendungen
Broadband Nonlinear Optical Materials
Pyrene derivatives, including compounds related to the target molecule, have been investigated for their potential as broadband nonlinear optical materials. These materials exhibit positive third-order nonlinear refractive index with high linear transmission, suggesting their utility in optical applications such as optical limiters, switches, and modulators (Wu et al., 2017).
Generation of Structurally Diverse Libraries
Compounds with a dimethylamino moiety have been used as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. This chemical versatility underscores their importance in synthetic organic chemistry for the development of new pharmaceuticals and materials (Roman, 2013).
Antimicrobial Activity
Several studies have synthesized novel compounds incorporating the dimethylamino group for antimicrobial evaluation. These compounds have shown promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Swarnkar et al., 2014).
Organic Nanoparticles and Optical Properties
The size effects on the optical properties of organic nanoparticles, including those derived from dimethylamino-substituted compounds, have been studied. These investigations reveal unique size-dependent behaviors in optical properties, which could be leveraged in photonics and optoelectronics (Fu and Yao, 2001).
Antioxidant, Antitumor, and Antimicrobial Activities
Pyrazolopyridine derivatives have been synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. Such studies highlight the therapeutic potential of these compounds across various medical fields (El‐Borai et al., 2013).
Sensor Applications
Research has also explored the use of similar compounds in sensor applications, particularly as fluorescent chemosensors for the detection of metal ions. This demonstrates their utility in environmental monitoring and analytical chemistry (Asiri et al., 2018).
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-10-13(2)19(17-12)15(11-18(3)4)16(20)14-8-6-5-7-9-14/h5-11H,1-4H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTTUOUYPMOQKZ-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1/C(=C/N(C)C)/C(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2-propen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

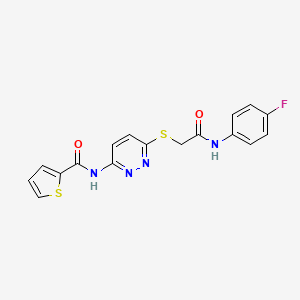
![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)
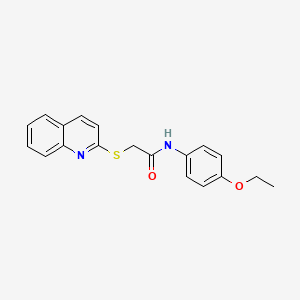
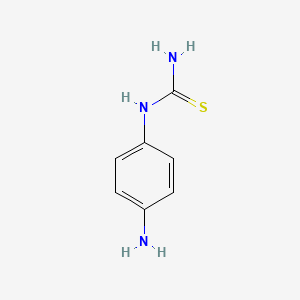
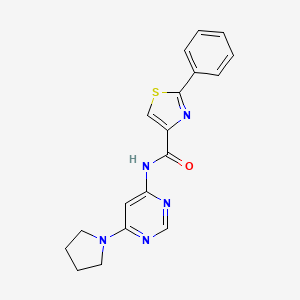
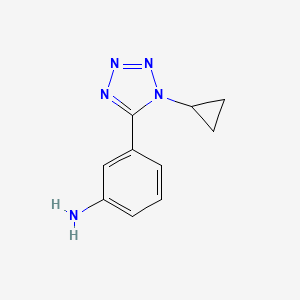
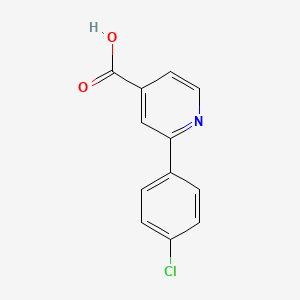
![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)

![4,6,7,8-Tetrahydro-3H-pyrrolo[2,1-c][1,2,4,6]thiatriazine 2,2-dioxide](/img/structure/B2895040.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2895043.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2895044.png)
